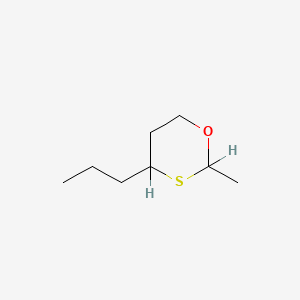
2-Metil-4-propil-1,3-oxatiano
Descripción general
Descripción
2-Methyl-4-propyl-1,3-oxathiane (mixture of cis and trans) is the key sulfur-containing aroma and flavor compound of yellow passion fruit.
2-methyl-4-propyl-1,3-oxathiane is an organosulfur heterocyclic compound and an oxacycle that is 1,3-oxathiane substituted by a methyl group at position 2 and a propyl group at position 4 respectively. It has a role as a metabolite. It is an organosulfur heterocyclic compound and an oxacycle.
2-Methyl-4-propyl-1, 3-oxathiane, also known as fema 3578 or oxane, belongs to the class of organic compounds known as oxathianes. Oxathianes are compounds containing an oxathiane moiety, which consists of a saturated aliphatic six-member ring with one oxygen atom, a sulfur atom, and four carbon atoms. Isomers of oxaphospholane include 1, 2-oxathiane, 1, 3-oxathiane, and 1, 4-oxathiane. 2-Methyl-4-propyl-1, 3-oxathiane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-4-propyl-1, 3-oxathiane is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methyl-4-propyl-1, 3-oxathiane can be found in fruits. This makes 2-methyl-4-propyl-1, 3-oxathiane a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Industria alimentaria: Mejora del sabor
2-Metil-4-propil-1,3-oxatiano: es un compuesto clave que contiene azufre que imparte un aroma y sabor tropical, particularmente reminiscente de la fruta de la pasión amarilla {svg_1}. Se utiliza en ingredientes de sabor de grado alimenticio para mejorar las formulaciones de frutas exóticas, incluidas las frutas cítricas, la fruta de la pasión y las frutas tropicales {svg_2}. Sus propiedades organolépticas lo describen como verde y tropical, lo que lo convierte en una valiosa adición a los perfiles de sabor de varios productos alimenticios.
Agricultura: Mejora de la calidad de los cultivos
En agricultura, este compuesto encuentra su aplicación en la mejora de la calidad de los cultivos al mejorar su perfil de sabor. Es especialmente beneficioso en el cultivo de frutas tropicales, donde el compuesto se puede utilizar para imitar o mejorar los sabores naturales de frutas como mangos y piñas {svg_3}.
Medicina: Investigación de metabolitos
Como metabolito, This compound juega un papel en el estudio de los procesos biológicos y podría ser significativo en el desarrollo de diagnósticos médicos o tratamientos que involucran el metabolismo del azufre {svg_4}.
Ciencias ambientales: Análisis de compuestos aromáticos
Los científicos ambientales estudian This compound por su papel como un compuesto aromático natural en las frutas. Comprender su impacto ambiental y su comportamiento puede ayudar a evaluar la huella ecológica de las prácticas agrícolas {svg_5}.
Ciencia de materiales: Aplicación de fragancias
Este compuesto también se utiliza en la ciencia de materiales para el desarrollo de productos perfumados. Su aplicación se extiende a las fragancias finas, geles de ducha, champús, detergentes, jabones, velas y suavizantes de telas, donde se utiliza en cantidades mínimas para impartir un aroma fresco y tropical {svg_6}.
Ingeniería química: Síntesis y seguridad
En ingeniería química, This compound se estudia por su síntesis y perfil de seguridad. Los ingenieros analizan sus propiedades, como el punto de ebullición, la densidad y el índice de refracción, para incorporarlo de forma segura en varios procesos y productos químicos {svg_7}.
Productos de consumo: Mejora del aroma
El compuesto es integral en la creación de productos de consumo que requieren un aroma tropical. Se utiliza en concentraciones mínimas para mejorar la experiencia sensorial de los productos sin causar reacciones alérgicas {svg_8}.
Química analítica: Identificación de compuestos
Los químicos analíticos utilizan This compound para desarrollar metodologías para identificar y cuantificar compuestos que contienen azufre en mezclas complejas, lo cual es crucial para el control de calidad en diversas industrias {svg_9}.
Mecanismo De Acción
Target of Action
2-Methyl-4-propyl-1,3-oxathiane is a key sulfur-containing aroma and flavor compound of yellow passion fruit . It is primarily targeted towards the olfactory receptors, contributing to the unique tropical green passion fruit note and a grapefruit-like tartness .
Result of Action
The primary result of 2-Methyl-4-propyl-1,3-oxathiane’s action is the elicitation of a strong olfactory response, characterized by a tropical green passion fruit note and a grapefruit-like tartness . This makes it valuable in flavor and fragrance formulations, particularly those mimicking exotic fruits .
Action Environment
Environmental factors such as temperature, pH, and presence of other aroma compounds can influence the action, efficacy, and stability of 2-Methyl-4-propyl-1,3-oxathiane. For instance, it is known to be flammable and should be kept away from heat and open flames .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-propyl-1,3-oxathiane plays a significant role in biochemical reactions, particularly in the context of its interactions with varietal thiols and acetaldehyde during fermentation processes. This compound is known to interact with enzymes and proteins involved in sulfur metabolism, contributing to the development of aroma profiles in fermented products . The nature of these interactions often involves the formation of sulfur-containing compounds that enhance the sensory attributes of the final product.
Cellular Effects
The effects of 2-Methyl-4-propyl-1,3-oxathiane on various types of cells and cellular processes are primarily related to its role as a metabolite. This compound influences cell function by participating in metabolic pathways that involve sulfur-containing compounds. It can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key metabolites and enzymes involved in these processes . The presence of 2-Methyl-4-propyl-1,3-oxathiane in cells can lead to changes in the expression of genes related to sulfur metabolism and stress responses.
Molecular Mechanism
At the molecular level, 2-Methyl-4-propyl-1,3-oxathiane exerts its effects through binding interactions with biomolecules, including enzymes and proteins involved in sulfur metabolism. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit certain enzymes involved in the breakdown of sulfur-containing compounds, leading to an accumulation of these compounds and subsequent changes in cellular function . Additionally, 2-Methyl-4-propyl-1,3-oxathiane can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-propyl-1,3-oxathiane can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 2-Methyl-4-propyl-1,3-oxathiane can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in metabolic flux and the accumulation of sulfur-containing metabolites.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-propyl-1,3-oxathiane vary with different dosages in animal models. At low doses, this compound can enhance metabolic processes and improve the sensory attributes of food products. At high doses, 2-Methyl-4-propyl-1,3-oxathiane may exhibit toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
2-Methyl-4-propyl-1,3-oxathiane is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound interacts with enzymes and cofactors that facilitate the conversion of sulfur-containing compounds into various metabolites . These interactions can affect metabolic flux and the levels of key metabolites, influencing the overall metabolic state of the cell. The presence of 2-Methyl-4-propyl-1,3-oxathiane can modulate the activity of enzymes involved in the synthesis and breakdown of sulfur-containing compounds.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-propyl-1,3-oxathiane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of 2-Methyl-4-propyl-1,3-oxathiane can influence its biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Methyl-4-propyl-1,3-oxathiane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of 2-Methyl-4-propyl-1,3-oxathiane can affect its activity and function, as well as its interactions with other biomolecules.
Propiedades
IUPAC Name |
2-methyl-4-propyl-1,3-oxathiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGOLPMYJJXRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCOC(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047706 | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and oil | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.982 | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67715-80-4, 59323-76-1 | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-4-propyl-1,3-oxathiane in nature?
A1: 2-Methyl-4-propyl-1,3-oxathiane is a key aroma compound found in passion fruits. Specifically, the (+)-cis isomer is the main contributor to the characteristic passion fruit aroma. [, ] This compound is present in trace amounts, ranging from less than 0.5 to 18 ppb in passion fruit extracts. []
Q2: How is 2-Methyl-4-propyl-1,3-oxathiane formed in nature?
A2: While the exact biosynthetic pathway is not fully elucidated, research suggests a strong correlation between the concentrations of 2-Methyl-4-propyl-1,3-oxathiane, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde in wine. [, ] This suggests a potential formation mechanism involving the reaction of 3-SH and acetaldehyde.
Q3: Are there different forms of 2-Methyl-4-propyl-1,3-oxathiane?
A3: Yes, 2-Methyl-4-propyl-1,3-oxathiane exists as both cis and trans isomers. Furthermore, each geometric isomer can exist as two enantiomers. Interestingly, only the cis isomer of 2-methyl-4-propyl-1,3-oxathiane has been detected in wine so far. [] In yellow passion fruits, the 4S-configured oxathianes dominate. []
Q4: Do the different forms of 2-Methyl-4-propyl-1,3-oxathiane have different properties?
A4: Yes, the enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane exhibit different organoleptic properties. [] Studies have shown that the (+) and (-) enantiomers possess distinct aromas.
Q5: Has the structure of 2-Methyl-4-propyl-1,3-oxathiane been confirmed experimentally?
A5: Yes, researchers have successfully synthesized both enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. [] Furthermore, an X-ray structure analysis was performed on the sulfoxide derivative (3) obtained by oxidizing cis-2-Methyl-4-propyl-1,3-oxathiane with NaIO4. []
Q6: How stable is 2-Methyl-4-propyl-1,3-oxathiane in wine?
A6: Studies have shown that 2-Methyl-4-propyl-1,3-oxathiane can degrade in Sauvignon blanc wine over time. [] Factors such as the addition of acetaldehyde (100 mg/L), a pH of 3.0, and storage at 4°C appear to improve its stability.
Q7: Are there any known biological targets for 2-Methyl-4-propyl-1,3-oxathiane?
A7: Research has identified that 2-Methyl-4-propyl-1,3-oxathiane can activate the olfactory receptor Olfr90, which is expressed in both the murine renal cortex and olfactory epithelium. [, ]
Q8: What is the potential significance of Olfr90 activation by 2-Methyl-4-propyl-1,3-oxathiane?
A8: Interestingly, many known ligands of Olfr90 are of fungal origin. [, ] This suggests that Olfr90, and by extension 2-Methyl-4-propyl-1,3-oxathiane, might be involved in sensing fungal metabolites.
Q9: Are there any analytical methods to detect and quantify 2-Methyl-4-propyl-1,3-oxathiane?
A9: Yes, researchers have developed a stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) to quantify cis-2-Methyl-4-propyl-1,3-oxathiane in wine. [] Multidimensional gas chromatography (MDGC) with sulfur-selective detection is another method used to analyze the enantiomeric distribution of this compound. []
Q10: What is the odor threshold of 2-Methyl-4-propyl-1,3-oxathiane in wine?
A10: The odor detection threshold of 2-Methyl-4-propyl-1,3-oxathiane in neutral white wine was determined to be 7.1 μg/L using a standard composed of 85% cis and 15% trans isomers. []
Q11: Are there any synthetic routes to produce 2-Methyl-4-propyl-1,3-oxathiane?
A11: Yes, researchers have developed an efficient enantioselective synthesis for both (+)- and (-)-cis-2-Methyl-4-propyl-1,3-oxathiane starting from (E)-2-hexen-1-ol. [] Another approach utilizes a proline-derived organocatalyst to synthesize the (+)-cis isomer via the asymmetric conjugated addition of benzyl thiol to trans-2-hexenal, followed by debenzylation. []
Q12: What are the potential applications of 2-Methyl-4-propyl-1,3-oxathiane?
A12: Due to its potent and pleasant aroma, 2-Methyl-4-propyl-1,3-oxathiane is a valuable ingredient in the fragrance and flavor industries. [] It is commonly used to impart a passion fruit aroma to various food and cosmetic products.
Q13: How can the authenticity of natural 2-Methyl-4-propyl-1,3-oxathiane be verified?
A13: The high enantiomeric purity of naturally occurring 2-Methyl-4-propyl-1,3-oxathiane allows for the differentiation between natural and synthetic (racemic) forms. This distinction is crucial for ensuring the authenticity and quality of products claiming to contain natural passion fruit flavor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


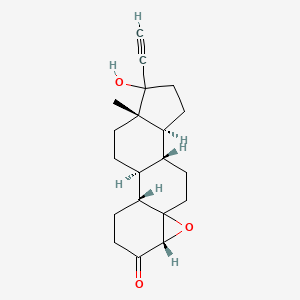
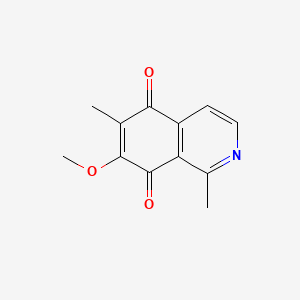
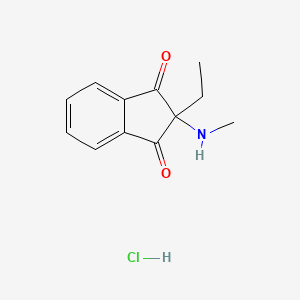
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)
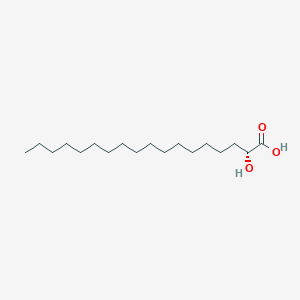
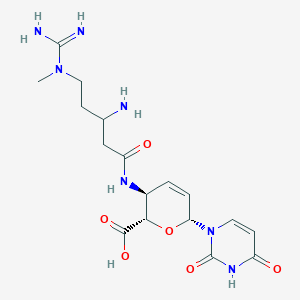

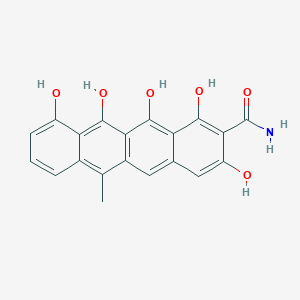
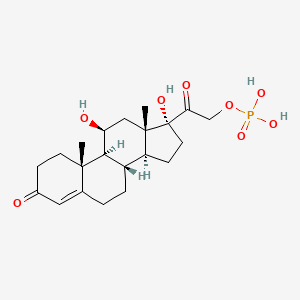
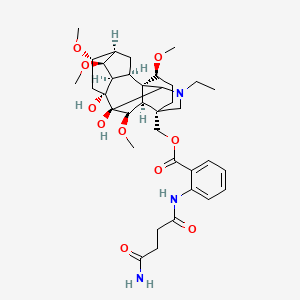
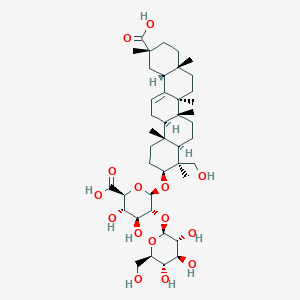
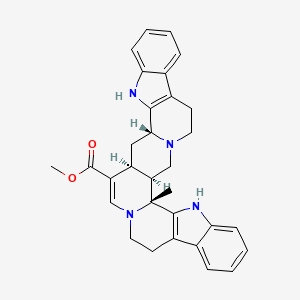
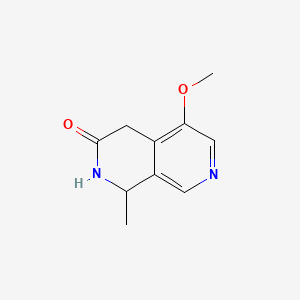
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
